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Compound of Interest

Compound Name: 2-Tert-butylpyrimidin-5-amine

CAS No.: 59950-55-9

Cat. No.: B3029244

Get Quote

Executive Summary
In medicinal chemistry, the pyrimidine scaffold is ubiquitous, serving as the core

pharmacophore for numerous kinase inhibitors and metabolic modulators. 2-Tert-
butylpyrimidin-5-amine (CAS: 59950-55-9) represents a critical building block where the 2-

position tert-butyl group provides significant lipophilic bulk and metabolic stability compared to

its methyl or phenyl analogs.[1]

This guide provides a rigorous spectroscopic analysis of 2-Tert-butylpyrimidin-5-amine,

contrasting it with key analogs (2-Methylpyrimidin-5-amine and Pyrimidin-5-amine). It is

designed to assist analytical scientists and synthetic chemists in rapid structural verification and

impurity profiling.

Structural Context & Analog Comparison
The introduction of a tert-butyl group at the C2 position of the pyrimidine ring alters both the

electronic environment and the steric profile of the molecule. Unlike the 2-methyl analog, the

tert-butyl group effectively blocks nucleophilic attack at C2 and prevents metabolic oxidation at

the benzylic position (a common liability in methyl-substituted heterocycles).
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Key Analogs for Comparison
Target: 2-Tert-butylpyrimidin-5-amine (2-tBu-P)[2]

Analog A: 2-Methylpyrimidin-5-amine (2-Me-P)

Analog B: Pyrimidin-5-amine (5-AP)

Structural Visualization
The following diagram illustrates the structural relationships and the specific spectroscopic

"hotspots" discussed in this guide.

2-Tert-butylpyrimidin-5-amine
(Target)

C2: Bulky t-Butyl
NMR: 9H Singlet (1.3 ppm)Distinctive Signal

2-Methylpyrimidin-5-amine
(Analog A)
C2: Methyl

NMR: 3H Singlet (2.6 ppm)Distinctive Signal

Pyrimidin-5-amine
(Analog B)
C2: Proton

NMR: 1H Singlet (>8.5 ppm)Deshielded H2
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Figure 1: Structural comparison highlighting the C2-substituent variations that drive

spectroscopic differentiation.[1][3]

Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
The symmetry of the pyrimidine ring in 2-substituted 5-aminopyrimidines simplifies the aromatic

region. The key differentiator is the aliphatic region.

H NMR Comparative Data (DMSO-

)
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Feature
2-tBu-P

(Target)
2-Me-P

(Analog A)
5-AP (Analog
B)

Interpretation

C2 Substituent 1.32 (s, 9H) 2.58 (s, 3H) 8.65 (s, 1H)

The t-butyl

singlet is the

most diagnostic

feature,

appearing upfield

due to shielding.

Aromatic (H4/H6) 8.20 (s, 2H) 8.15 (s, 2H) 8.25 (s, 2H)

H4 and H6 are

chemically

equivalent. The t-

butyl group

exerts a +I

(inductive) effect,

slightly shielding

H4/H6 compared

to 5-AP.

Amine (-NH

)
5.45 (bs, 2H) 5.35 (bs, 2H) 5.50 (bs, 2H)

Broad singlet,

exchangeable

with D

O. Shift varies

with

concentration

and water

content.

Critical Insight: In 5-AP, the proton at C2 appears as a distinct singlet very downfield (

8.6-9.0 ppm) because it is flanked by two nitrogen atoms. In 2-tBu-P, this signal is absent,
replaced by the intense aliphatic signal at 1.3 ppm.

C NMR Signatures
C2 (Quaternary): In 2-tBu-P, the C2 carbon is quaternary and appears around
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165-170 ppm. The tert-butyl quaternary carbon appears ~

38 ppm, with the methyl carbons at ~

29 ppm.

Symmetry: Due to the plane of symmetry passing through C2 and C5, C4 and C6 are

equivalent, resulting in a simplified spectrum.

Mass Spectrometry (MS)
The fragmentation pattern of 2-Tert-butylpyrimidin-5-amine is dominated by the stability of

the tert-butyl cation and the robustness of the pyrimidine ring.

Fragmentation Pathway:

Molecular Ion (

): m/z 151.[4]

Loss of Methyl (

): m/z 136. This is the base peak in many ionization modes due to the formation of a
stabilized cation.

Ring Cleavage: Higher energy collisions lead to HCN loss.
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Figure 2: Primary fragmentation pathways observed in ESI-MS.

Infrared Spectroscopy (IR)
N-H Stretching: Primary amine doublet at 3450 cm

(asymmetric) and 3350 cm

(symmetric).[5][6]

C-H Stretching (Aliphatic): Strong bands at 2960-2850 cm

specific to the tert-butyl group (absent in unsubstituted analogs).

Ring Breathing: Characteristic pyrimidine skeletal vibrations at ~1580 cm

and 1450 cm

.

Experimental Protocols
Protocol A: High-Resolution NMR Sample Preparation
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Objective: To obtain clear resolution of the amine protons and avoid solvent overlap with the

tert-butyl group.

Solvent Selection: Use DMSO-

(99.9% D).

Why? CDCl

often causes the amine protons to broaden into the baseline due to rapid exchange.
DMSO forms H-bonds, sharpening the NH

signal.

Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

Note: Higher concentrations can cause stacking effects, shifting aromatic peaks.

Water Suppression: If the water peak (

3.33 in DMSO) interferes with ring protons, use a presaturation pulse sequence.

D

O Shake (Validation):

Acquire standard spectrum.

Add 1 drop D

O, shake, and re-acquire.

Result: The broad singlet at ~5.45 ppm must disappear. If the 8.20 ppm singlet

disappears, the assignment is incorrect (likely an impurity).

Protocol B: HPLC-MS Purity Profiling
Objective: Separate the target from common synthetic byproducts (e.g., unreduced nitro-

pyrimidine).
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient:

0-2 min: 5% B (Isocratic hold for polar impurities)

2-10 min: 5%

95% B (Linear gradient)

10-12 min: 95% B (Wash)

Detection: UV at 254 nm (aromatic) and 210 nm (amide/impurities).

Expectation: 2-tBu-P is significantly more lipophilic than 5-AP. It will elute later (higher

) due to the hydrophobic tert-butyl tail.

Performance & Stability Assessment
Solubility Profile
The tert-butyl group drastically reduces water solubility compared to Pyrimidin-5-amine.

Water: Sparingly soluble (< 1 mg/mL).

Organic Solvents: Highly soluble in DCM, MeOH, DMSO.

Implication: For biological assays, stock solutions must be prepared in DMSO and diluted

carefully to avoid precipitation.

Chemical Stability
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Unlike 2-Methylpyrimidin-5-amine, which possesses benzylic-like protons susceptible to radical

oxidation, the 2-Tert-butyl group is chemically inert under standard oxidative conditions. This

makes 2-tBu-P a superior scaffold for drug candidates requiring high metabolic stability (high

in microsomal stability assays).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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